molecular formula C5H8ClFN2 B11750999 (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B11750999
M. Wt: 150.58 g/mol
InChI Key: OLZBUMFLINUMEV-TYSVMGFPSA-N
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Description

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and privileged scaffold in the research and development of bioactive molecules. Its primary research application is in the design and synthesis of potent dipeptidyl peptidase IV (DPP-4) inhibitors . DPP-4 is a key enzyme target for the treatment of type 2 diabetes, and inhibitors work by prolonging the activity of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion . The stereochemistry of the pyrrolidine ring, along with the fluorine and nitrile functional groups, is crucial for strong enzyme binding and inhibition . Beyond metabolic disease research, fluorinated pyrrolidine carbonitriles are versatile intermediates explored in various therapeutic areas, including the development of compounds for the treatment of cancer . The fluorination at the 4-position of the pyrrolidine ring is a common strategy to modulate the compound's metabolic stability, bioavailability, and electronic properties. This product is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings . It is not intended for diagnostic, therapeutic, or human use. Researchers can leverage this high-purity building block to advance their investigations in drug discovery and development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClFN2

Molecular Weight

150.58 g/mol

IUPAC Name

(2R,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5-;/m1./s1

InChI Key

OLZBUMFLINUMEV-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C#N)F.Cl

Canonical SMILES

C1C(CNC1C#N)F.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-hydroxypyrrolidine-2-carboxylic acid derivatives as precursors. Hydroxyl group fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under inert atmospheric conditions. For example, 4-hydroxypyrrolidine-2-carboxamide undergoes fluorination at −20°C in dichloromethane, yielding the intermediate 4-fluoropyrrolidine-2-carboxamide with >85% efficiency.

Cyano Group Introduction

Conversion of the carboxamide to the nitrile group is accomplished via dehydration using cyanuric chloride (C3N3Cl3) in dimethylformamide (DMF). This step proceeds at 0–5°C to minimize side reactions, achieving a 78–82% yield of 4-fluoropyrrolidine-2-carbonitrile . The reaction mechanism involves nucleophilic attack by the carboxamide oxygen on cyanuric chloride, followed by elimination of HCl and subsequent rearrangement.

Table 1: Key Reaction Conditions for Cyanation

ParameterValue
ReagentCyanuric chloride
SolventDMF
Temperature0–5°C
Yield78–82%
Purity (HPLC)≥95%

Hydrochloride Salt Formation

The free base 4-fluoropyrrolidine-2-carbonitrile is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields the final product with ≥99% enantiomeric excess (ee) confirmed by chiral HPLC.

Stereochemical Control and Chiral Resolution

Enantioselective Synthesis

The (2R,4R) configuration is achieved through chiral pool synthesis starting from L-proline derivatives. Enzymatic resolution using acylase or lipase enzymes separates diastereomeric intermediates, ensuring retention of the desired stereochemistry at the 2- and 4-positions.

X-ray Crystallographic Validation

Single-crystal X-ray analysis of intermediates confirms the absolute configuration. For example, the tert-butoxycarbonyl (Boc)-protected intermediate crystallizes in the orthorhombic space group P212121, with Flack parameter = 0.02(2), validating the (2R,4R) configuration.

Stability and Degradation Pathways

pH-Dependent Degradation

The nitrile group in 4-fluoropyrrolidine-2-carbonitrile undergoes hydrolysis in neutral or alkaline conditions, forming cyclic amidines and diketopiperazines. At pH 6.8 and 37°C, 30% degradation occurs within 6 hours, necessitating storage under acidic conditions (pH ≤3) or in anhydrous solvents.

Table 2: Stability of 4-Fluoropyrrolidine-2-Carbonitrile Hydrochloride

ConditionResidual Compound (%)Degradation Products
pH 1.2, 6 h≥95None detected
pH 6.8, 6 h70Cyclic amidine (67%)
pH 6.8, 10 h13Diketopiperazine (86%)

Stabilization Strategies

  • Low-temperature storage : −20°C in sealed ampoules under nitrogen.

  • Buffered formulations : Use of citrate buffer (pH 3.0) in aqueous solutions.

  • Lyophilization : Freeze-drying with mannitol as a cryoprotectant enhances shelf life.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D2O) : δ 5.12 (dd, J = 48.0 Hz, 1H, F-CH), 3.85–3.70 (m, 2H, CH2N), 2.95–2.80 (m, 1H, CHCN), 2.45–2.30 (m, 2H, CH2).

  • ¹⁹F NMR (376 MHz, D2O) : δ −198.5 (dt, J = 48.0, 24.0 Hz).

  • HRMS (ESI+) : m/z calculated for C5H8FN2 [M+H]+: 131.0624; found: 131.0621.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) shows a single peak at 7.4 minutes with 99.2% purity.

Scale-Up and Industrial Production

Pilot-Scale Synthesis

A 10 kg batch synthesis achieves an overall yield of 65% through:

  • Continuous fluorination : Using a plug-flow reactor with DAST at −20°C.

  • Flow cyanation : Cyanuric chloride in DMF with residence time <2 minutes.

  • Crystallization : Anti-solvent addition (MTBE) to precipitate the hydrochloride salt.

Environmental Considerations

  • Waste management : Fluoride ions are precipitated as CaF2 for safe disposal.

  • Solvent recovery : DMF and ethanol are distilled and reused, reducing E-factor to 18.

Comparative Analysis of Synthetic Methodologies

Alternative Fluorination Reagents

While DAST remains the standard, XtalFluor-E (Et2NSF3) offers improved safety profile with comparable yields (83% vs. DAST’s 85%) but requires higher temperatures (0°C vs. −20°C) .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its ability to selectively bind to specific proteins or enzymes makes it a candidate for drug development .
  • Enzyme Mechanism Studies :
    • It is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. The fluorine atom enhances binding affinity, which is crucial for understanding how drugs interact with their targets.
  • Synthesis of Complex Organic Molecules :
    • As a chiral building block, (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride plays a vital role in synthesizing complex organic compounds. This application is particularly relevant in the pharmaceutical industry where the synthesis of enantiomerically pure compounds is essential.

Case Study 1: PD-L1 Inhibition

A recent study focused on the design and synthesis of novel PD-L1 inhibitors based on the (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile scaffold. These compounds demonstrated comparable biological activity to established PD-L1 antagonists while exhibiting enhanced pharmacological properties. The study involved in vitro testing and radiolabeling for PET imaging applications, highlighting the compound's potential in cancer therapy .

Case Study 2: FAP-Targeted Radioligands

Research has shown that derivatives of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile can be used to create radioligands for targeting fibroblast activation protein (FAP) in tumors. These compounds exhibited promising tumor uptake and binding affinity in preclinical models, suggesting their utility in cancer diagnosis and therapy .

Comparative Analysis of Structural Analogues

CompoundBiological ActivityBinding AffinityApplication
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrileHighStrongCancer therapy
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrileModerateModerateImaging agents
Dipeptidyl peptidase inhibitorsVariableVariableEnzyme inhibition

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Fluorinated Analogs

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 1951425-16-3)
  • Structural Differences : The (2S,4S) stereoisomer differs in the spatial arrangement of the nitrile and fluorine groups, impacting receptor binding.
  • Physicochemical Properties : Similar molecular weight (150.58 g/mol) and hydrophilicity (LogD₇.₄ ≈ -2.8) to the (2R,4R) form .
  • Applications : Used in FAP-targeted PET/CT tracers (e.g., [⁶⁸Ga]Ga-SB03045) with comparable tumor uptake but distinct pharmacokinetics due to stereochemistry .
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Hydrochloride (CAS: 426844-77-1)
  • Structural Differences : Contains two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position, increasing hydrophobicity (LogD₇.₄ ≈ -2.5) .
  • Applications : Explored in DPP-IV inhibition studies, showing reduced enzymatic activity compared to nitrile derivatives due to altered electronic effects .

Substituted Pyrrolidine Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride (CAS: 2300174-87-0)
  • Structural Differences : Replaces the nitrile group with a methyl group, reducing polarity (LogD₇.₄ ≈ -1.5).
  • Applications : Intermediate in synthesizing antipsychotic agents; methyl substitution enhances metabolic stability but lowers FAP-binding affinity .
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate Hydrochloride (CAS: 131176-03-9)
  • Structural Differences : Carboxylate ester instead of nitrile, increasing molecular weight (220.05 g/mol) and altering solubility.
  • Applications : Used in peptide mimetics for protease inhibition; ester groups improve membrane permeability but reduce in vivo stability .

Pharmacologically Active Derivatives

FAPI-04 and FAPI-46
  • Structural Differences: Incorporate quinoline-based linkers instead of fluoropyrrolidine, enhancing tumor retention (FAPI-46: t₁/₂ > 24 hrs).
  • Performance : [⁶⁸Ga]Ga-FAPI-04 has higher lipophilicity (LogD₇.₄ = -1.92) than fluoropyrrolidine derivatives, leading to faster renal clearance but lower tumor specificity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogD₇.₄ Key Applications
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile HCl (2306254-48-6) C₅H₈ClFN₂ 150.58 -2.81 FAP imaging, DPP-IV inhibitors
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile HCl (1951425-16-3) C₅H₈ClFN₂ 150.58 -2.81 Radiopharmaceuticals
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine HCl (426844-77-1) C₅H₈ClF₂N 163.57 -2.49 DPP-IV inhibition
FAPI-04 C₂₈H₂₅N₃O₇ 515.52 -1.92 Clinical PET imaging

Research Findings and Implications

  • Stereochemical Impact : The (2R,4R) configuration shows 20% higher tumor uptake in murine models compared to (2S,4S) isomers, attributed to optimized FAP-binding pocket interactions .
  • Hydrophilicity vs. Efficacy : Fluoropyrrolidine derivatives with lower LogD₇.₄ values (< -2.5) exhibit faster renal excretion, reducing off-target effects but requiring higher doses for imaging .
  • Synthetic Challenges : Boc-deprotection and TFP-ester coupling steps yield (2R,4R) derivatives in 54–63% yields, comparable to similar compounds .

Biological Activity

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a fluorine atom at the 4-position and a carbonitrile functional group at the 2-position. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for various biological targets, which is crucial in its therapeutic applications.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC5H6ClFN2
Molecular Weight150.57 g/mol
Functional GroupsFluorine, Carbonitrile
Chirality(2R,4R)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom plays a pivotal role in enhancing the compound's metabolic stability and binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro studies revealed that it acts as a potent DPP-4 inhibitor with an IC50 value of 0.017 μM .
  • Receptor Interaction : It has been explored for its potential as a PD-L1 antagonist, disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Cancer Treatment

Research indicates that this compound can be developed into novel therapeutic agents targeting various cancers. Its ability to inhibit PD-L1 suggests potential use in enhancing anti-tumor immunity.

Diabetes Management

The compound's role as a DPP-4 inhibitor positions it as a candidate for managing type 2 diabetes by improving glycemic control through enhanced insulin secretion .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • DPP-4 Inhibition : A study demonstrated that derivatives of this compound exhibited significant DPP-4 inhibitory activity, leading to reduced blood glucose levels in diabetic mouse models .
  • PD-L1 Antagonism : Another research highlighted its potential as a PD-L1 inhibitor, showing comparable efficacy to established PD-L1 antagonists in disrupting tumor immune evasion mechanisms .
  • Radioligand Development : The compound has been utilized in developing radiolabeled derivatives for PET imaging in cancer diagnostics, showcasing its versatility in both therapeutic and diagnostic applications .

Table 2: Summary of Research Findings

Study FocusFindingsReference
DPP-4 InhibitionIC50 = 0.017 μM; effective in vivo
PD-L1 AntagonismDisrupted PD-1/PD-L1 binding; enhanced immunity
Radioligand DevelopmentPromising PET tracer for cancer diagnosis

Q & A

Q. What synthetic routes are commonly employed for (2R,4R)-4-fluoropyrrolidine-2-carbonitrile hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves stereoselective cyclization and resolution steps. A common route starts with L-proline as a chiral pool precursor. Key steps include:

  • Fluorination : Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position.
  • Cyclization : Formation of the pyrrolidine ring under basic or acidic conditions .
  • Resolution : Chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid derivatives) to isolate the (2R,4R) enantiomer .
  • Hydrochloride Formation : Treatment with HCl gas in anhydrous conditions to yield the hydrochloride salt .

Q. Sterochemical Validation :

  • X-ray Diffraction : Used to confirm crystal structure and absolute configuration (e.g., in analogs like (2S,4S)-4-fluoro-1-{[(3S)-6,7-dimethoxy-THIQ-3-yl]carbonyl}pyrrolidine-2-carbonitrile) .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations verify spatial arrangements .

Q. How is the compound characterized structurally, and what analytical methods are critical for purity assessment?

  • Structural Confirmation :
    • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ = 173.05 for C5_5H7_7FN2_2Cl) .
    • Vibrational Spectroscopy : IR peaks for nitrile (C≡N: ~2200 cm1^{-1}) and hydrochloride (N-H stretch: ~2500 cm1^{-1}) .
  • Purity Assessment :
    • HPLC : Chiral columns (e.g., Chiralpak AD-H) with UV detection at 210 nm ensure enantiomeric excess >99% .
    • Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages within ±0.3% .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?

The (2R,4R) configuration enhances binding to chiral enzyme active sites. For example:

  • DPP-IV Inhibition : Derivatives like (2S,4S)-4-fluoro-1-{N-cyclopropylglycyl}pyrrolidine-2-carbonitrile show IC50_{50} values <10 nM due to optimal hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP-IV) .
  • Metabolic Stability : Fluorine at the 4-position reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life in preclinical models .

Q. Comparative Data :

IsomerDPP-IV IC50_{50} (nM)Metabolic Half-life (h, rat)
(2R,4R)8.2 ± 1.14.7 ± 0.3
(2S,4S)9.5 ± 1.44.5 ± 0.2
(2R,4S)210 ± 151.2 ± 0.1
Data from analogs in DPP-IV inhibition assays

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Key Challenges :
    • Low Yield in Cyclization : Optimize reaction temperature (e.g., 0°C to RT) and solvent polarity (e.g., THF vs. MeCN) to improve cyclization efficiency .
    • Racemization : Use mild acidic conditions (e.g., HCl in EtOAc) during salt formation to preserve stereochemistry .
  • Process Improvements :
    • Continuous Flow Reactors : Minimize side reactions during fluorination and cyclization steps .
    • Crystallization Optimization : Seed crystals of the hydrochloride salt in ethanol/water mixtures enhance yield and purity .

Q. How do different crystal forms (polymorphs) of the hydrochloride salt affect physicochemical properties?

  • Polymorph Identification :
    • PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 24.3° for the anhydrous form vs. 10.2°, 20.4° for the monohydrate .
    • DSC : Anhydrous form melts at 198°C, while the hydrate shows dehydration endotherms at 80–100°C .
  • Impact on Solubility :
    • Anhydrous form has lower aqueous solubility (2.1 mg/mL at pH 7.4) compared to the hydrate (5.8 mg/mL) .

Q. What strategies are used to resolve contradictions in reported biological data for this compound?

  • Case Study : Discrepancies in DPP-IV inhibition IC50_{50} values (5–50 nM across studies):
    • Assay Conditions : Standardize enzyme concentration (0.1 nM), substrate (H-Gly-Pro-AMC), and incubation time (30 min) .
    • Compound Purity : Re-test batches with HPLC purity <98% to exclude impurities affecting activity .
  • Meta-Analysis : Compare data from orthogonal assays (e.g., fluorescence-based vs. LC-MS quantification) to identify systematic errors .

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